Cas no 103553-98-6 (4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-)

103553-98-6 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
- 3,7-Di-O-acetylpinobanksin
- (2R,3R)-5-Hydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromene-3,7-diyl diacetate
- 3,7-O-Diacetylpinobanksin
- Pinanyltrimethylsilan
- Pinobanksin-3,7-diacetat
- [ "" ]
- 3,7-O-Diacetylpibanksin
- [(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
- AKOS032962080
- F92952
- Populigenin
- FS-10089
- 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-,(2R-trans)-
- 103553-98-6
- (2R,3R)-5-Hydroxy-4-oxo-2-phenylchromane-3,7-diyl diacetate
-
- Inchi: InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
- Chiave InChI: JHHPBJCBJRYFGP-MOPGFXCFSA-N
- Sorrisi: CC(OC1C=C(O)C2C([C@@H]([C@H](OC=2C=1)C1=CC=CC=C1)OC(=O)C)=O)=O
Proprietà calcolate
- Massa esatta: 356.09000
- Massa monoisotopica: 356.08960285g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 554
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 99.1Ų
- XLogP3: 2.9
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 564.2±50.0 °C at 760 mmHg
- Punto di infiammabilità: 204.7±23.6 °C
- PSA: 99.13000
- LogP: 2.56560
- Pressione di vapore: 0.0±1.6 mmHg at 25°C
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2910-1 mL * 10 mM (in DMSO) |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN2910-5 mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN2910-1 ml * 10 mm |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN2910-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 5mg |
¥ 3230 | 2024-07-24 | ||
TargetMol Chemicals | TN2910-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN2910-1 ml * 10 mm |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2910-1 mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1mg |
¥1475.00 | 2022-04-26 | ||
A2B Chem LLC | AE17426-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 96.0% | 5mg |
$577.00 | 2024-04-20 |
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Letteratura correlata
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
103553-98-6 (4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-) Prodotti correlati
- 52117-69-8(Pinobanksin 3-acetate)
- 119309-36-3(4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-)
- 480-20-6(Dihydrokaempferol)
- 852385-13-8(6-Methyl-7-O-methylaromadendrin)
- 76792-94-4(3-Hydroxy-4',5,7-trimethoxyflavanone)
- 1226-22-8(4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-, (2R,3R)-)
- 548-82-3(Pinobanksin)
- 318469-27-1([5-[(4-CHLOROPHENYL)SULFONYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHYL ACETATE)
- 309976-15-6(2-Chloro-4-methoxy-1,8-naphthyridine)
- 2229147-83-3(1-(2-bromopropyl)-2,3,4,5-tetrafluorobenzene)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:103553-98-6)3,7-O-Diacetylpinobanksin

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta